molecular formula C10H11ClN2O2 B7841918 (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic

Cat. No.: B7841918
M. Wt: 226.66 g/mol
InChI Key: JPYIERCSRDSMGF-UHFFFAOYSA-N
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Description

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ (molecular weight: 176.18 g/mol) . Its structure comprises an imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position and an acetic acid moiety at the 2-position. This compound is structurally related to pharmacologically active imidazo[1,2-a]pyridine derivatives, such as Zolpidem and Alpidem, which are known for their sedative and anxiolytic properties .

The synthesis of this compound is typically achieved via condensation reactions. For example, describes a catalyst-free, grindstone chemistry approach using 3-(bromoacetyl)coumarin and 2-amino-4-methylpyridine . Its hydrochloride salt form, this compound acid hydrochloride (CAS: 1216442-86-2), is also commercially available, with applications in pharmaceutical impurity profiling (e.g., Minodronic Acid Impurity 29) .

Properties

IUPAC Name

2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7;/h2-4,6H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYIERCSRDSMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

GBB Reaction with 7-Methylpyridin-2-amine

Reagents :

  • 7-Methylpyridin-2-amine (1 eq)

  • Glyoxylic acid derivative (e.g., ethyl glyoxylate, 1 eq)

  • 2-Isocyano-2,4,4-trimethylpentane (1 eq)

  • TosOH (0.2 eq) as catalyst

Conditions :

  • Solvent: Methanol

  • Temperature: 70°C

  • Duration: 12 hours

Mechanism :

  • TosOH protonates the aldehyde, enhancing its electrophilicity.

  • The aldehyde reacts with the amine to form an imine intermediate.

  • The isonitrile undergoes nucleophilic attack, followed by cyclization to yield the imidazo[1,2-a]pyridine core.

Yield : 83–95% for analogous compounds.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
GBB + HydrolysisOne-pot synthesis; high atom economyRequires specialized aldehydes80–95
Bromination PathwayFlexible for diverse substitutionsMulti-step; lower overall yield70–85

Scale-Up and Industrial Considerations

Catalytic Optimization

  • Y(OTf)3 as a Lewis acid catalyst enhances reaction rates in Friedel-Crafts-type alkylations, though its utility in GBB reactions remains underexplored.

  • Pd2(dba)3/XantPhos systems enable Suzuki couplings for introducing aromatic groups but are less relevant for acetic acid incorporation.

Solvent and Temperature Effects

  • Methanol outperforms toluene in GBB reactions due to improved solubility of intermediates.

  • Reactions above 100°C promote side reactions, as observed in imidazopyridine bromination.

Mechanistic Insights and Side Reactions

Competing Pathways in GBB Reactions

  • Iminium Ion Formation : Protonated aldehydes react with amines to generate iminium intermediates, which dictate regioselectivity.

  • Byproduct Formation : Excess isonitrile leads to dimerization, necessitating stoichiometric control.

Acid Sensitivity

  • The acetic acid moiety is prone to decarboxylation above 150°C, requiring mild hydrolysis conditions .

Chemical Reactions Analysis

Aza-Friedel-Crafts Alkylation

This three-component reaction enables C3-alkylation of the imidazo[1,2-a]pyridine core using aldehydes and cyclic amines under Y(OTf)₃ catalysis. For (7-methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid derivatives, this method facilitates side-chain diversification (Table 1).

Key Findings:

  • Mechanism : The reaction proceeds via iminium ion intermediates formed between aldehydes and amines. The acetic acid group stabilizes transition states through hydrogen bonding .

  • Yield Optimization : Reactions at 80°C under nitrogen achieve yields >80% with broad substrate tolerance (e.g., pyrrolidine, morpholine) .

Table 1: Representative Aza-Friedel-Crafts Alkylation Outcomes

AldehydeAmineProduct Yield (%)Reference
BenzaldehydePyrrolidine87
4-ChlorobenzaldehydeMorpholine83
FurfuralPiperidine78

Nucleophilic Substitution

The acetic acid moiety participates in esterification and amidation reactions. For example, coupling with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, enabling subsequent nucleophilic attacks.

Key Findings:

  • Esterification : Reacting with methanol/H₂SO₄ yields methyl (7-methyl-imidazo[1,2-a]pyridin-2-yl)acetate (95% purity via HPLC).

  • Amidation : Treatment with benzylamine in DCM produces the corresponding amide (82% yield).

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core undergoes palladium-catalyzed Suzuki-Miyaura couplings. For instance, bromination at C3 allows aryl boronic acid coupling, generating biphenyl derivatives (Table 2).

Table 2: Suzuki-Miyaura Coupling Efficiency

Boronic AcidCatalystYield (%)Reference
Phenylboronic acidPd(PPh₃)₄76
4-MethoxyphenylPd(OAc)₂/XPhos68
3,4-DichlorophenylPdCl₂(dppf)71

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes nitration and sulfonation at C5/C7 positions. The acetic acid group directs electrophiles para to its position .

Conditions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (62% yield) .

  • Sulfonation : SO₃/H₂SO₄ at 50°C provides sulfonic acid derivatives (58% yield) .

Decarboxylation

Thermal decarboxylation of this compound acid at 200°C under vacuum generates 2-methylimidazo[1,2-a]pyridine, a precursor for further functionalization .

Reaction Equation :

C10H10N2O2ΔC9H8N2+CO2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2 \xrightarrow{\Delta} \text{C}_9\text{H}_8\text{N}_2 + \text{CO}_2 \uparrow

Biological Activity-Driven Modifications

Derivatives exhibit structure-activity relationships (SAR) in cholinesterase inhibition (Table 3). Introducing electron-withdrawing groups (e.g., Cl) on the phenyl side chain enhances BChE inhibition .

Table 3: Cholinesterase Inhibition IC₅₀ Values

CompoundSubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)
2hBiphenyl, R=CH₃79496
2j3,4-Dichlorophenyl>200065
TacrineReference0.240.03

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Properties
This compound is widely utilized in the synthesis of new drugs, especially in oncology. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit promising anti-cancer activities. For instance, studies have shown that certain derivatives demonstrate significant cytotoxic effects against various cancer cell lines such as Hep-2, HepG2, MCF-7, and A375. Compounds derived from this scaffold have been compared favorably against standard treatments like Doxorubicin, with some exhibiting IC50 values as low as 11 μM .

Potential as Antiviral Agents
Recent molecular docking studies suggest that compounds related to (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid may act as effective inhibitors against viral infections such as SARS-CoV-2. The binding affinities observed for these compounds indicate their potential in preventing viral entry into human cells .

Biochemical Research

Enzyme Interactions and Metabolic Pathways
In biochemical research, this compound acid serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to modulate biological systems makes it an essential compound for understanding complex biochemical processes .

Food Safety Testing

Detection of Contaminants
The compound is also applied in analytical chemistry for food safety testing. It can be used to detect and quantify specific contaminants in food products, contributing to consumer safety and regulatory compliance. This application is critical for ensuring that food products meet safety standards before reaching the market .

Material Science

Development of Novel Materials
In material science, this compound acid is explored for its unique properties that facilitate the development of specialized coatings and polymers. Its chemical structure allows for modifications that can enhance the performance characteristics of materials used in various applications .

Environmental Monitoring

Pollutant Assessment
The compound is employed in environmental monitoring to assess samples for pollutants. This application aids ecological studies and helps ensure compliance with environmental regulations by providing methods for detecting harmful substances in various ecosystems .

Summary Table: Applications of this compound Acid

Field Application Details
Pharmaceutical DevelopmentAnti-cancer drug synthesisSignificant cytotoxicity against cancer cell lines; potential as antiviral agents
Biochemical ResearchStudy of enzyme interactionsValuable tool for understanding metabolic pathways
Food Safety TestingDetection of contaminantsEnsures consumer safety through analytical chemistry
Material ScienceDevelopment of specialized materialsUseful in creating novel coatings and polymers
Environmental MonitoringPollutant assessmentAids in ecological studies and regulatory compliance

Mechanism of Action

The mechanism of action of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives with acetic acid substituents exhibit diverse biological and physicochemical properties depending on substitution patterns. Below is a detailed comparison of (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Acetic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound acid 7-CH₃, 2-CH₂COOH C₉H₈N₂O₂ 176.18 Pharmaceutical impurity (Minodronic Acid); intermediate in drug synthesis
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid 6-Cl, 2-CH₂COOH C₉H₇ClN₂O₂ 210.62 Higher lipophilicity; potential antimicrobial activity
2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid 5-Br, 2-CH₂COOH C₉H₇BrN₂O₂ 255.07 Enhanced electrophilicity; used in cross-coupling reactions
2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid 6-CF₃, 2-CH₂COOH C₁₀H₇F₃N₂O₂ 244.17 Electron-withdrawing CF₃ group improves metabolic stability
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride 8-CH₃, 2-CH₂COOH (HCl salt) C₁₀H₁₁ClN₂O₂ 226.66 Improved solubility; used in preclinical studies
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride 6-Cl, 8-Cl, 2-CH₂COOH (HCl salt) C₉H₇Cl₃N₂O₂ 281.53 Dual halogenation increases reactivity; antitumor applications

Key Findings:

Substituent Effects on Bioactivity :

  • Halogenated Derivatives (e.g., 6-Cl, 5-Br): These compounds exhibit enhanced antimicrobial and antitumor activity due to increased electrophilicity and membrane permeability .
  • Trifluoromethyl Derivatives : The CF₃ group at position 6 improves metabolic stability and binding affinity to target proteins, making it valuable in CNS drug development .

Synthetic Accessibility :

  • The 7-methyl derivative is synthesized via solvent-free grindstone chemistry, offering eco-friendly advantages .
  • Halogenated analogs often require nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Pharmaceutical Relevance: The 7-methyl analog is a recognized impurity in osteoporosis drugs like Minodronic Acid, highlighting the need for stringent quality control .

Biological Activity

(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid is a compound of significant interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound acid belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological properties. The compound's structure includes a methyl group at the 7-position of the imidazo ring, which may influence its biological interactions and pharmacological activities.

1. Anticancer Properties

Research indicates that this compound acid exhibits promising anticancer properties. It has been utilized in the synthesis of novel drugs targeting various cancer types. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly through their interaction with kinases such as PI3K and mTOR .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (µM)Cancer Cell Line
7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic10HCT116
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline5A549
N-(2-methoxy-5-(3-(5-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)benzenesulfonamide0.20HCT116

2. Enzyme Inhibition

The compound has also shown efficacy as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)Type of Inhibition
This compound79Competitive
Imidazo[1,2-a]pyridine Derivative X50Non-competitive

3. Antiviral Activity

Recent studies have explored the antiviral potential of imidazo[1,2-a]pyridine derivatives against SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to the ACE2 receptor and spike protein, potentially preventing viral entry into human cells . This highlights the versatility of this compound in addressing contemporary health challenges.

Case Study 1: Cancer Treatment Development

In a study focusing on the development of new anticancer agents, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives. One compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than that of standard chemotherapeutics . This underscores the potential for this compound derivatives in oncology.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in animal models of Alzheimer's disease. The results indicated that these compounds not only inhibited AChE but also exhibited antioxidant properties that could mitigate oxidative stress-related neuronal damage .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C7) and acetic acid proton environments .
  • IR : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 205.0978 for C₁₀H₁₁N₂O₂) .

How can researchers optimize acetylation reactions for imidazo[1,2-a]pyridine derivatives?

Advanced
Key factors include:

  • Catalyst : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at C3 .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
  • Temperature : Moderate heating (50–70°C) balances reaction rate and side-product formation. For example, Friedel-Crafts acylation at 60°C achieved >90% conversion .

How to resolve contradictions in spectral data for structurally similar derivatives?

Q. Advanced

  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing C2 vs. C3 substituents) .
  • X-ray Diffraction : Resolve isomeric ambiguities (e.g., keto-enol tautomerism in acetic acid derivatives) .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09 at B3LYP/6-31G** level) .

What are the biological activities of related imidazo[1,2-a]pyridine derivatives?

Basic
Imidazo[1,2-a]pyridines exhibit anxiolytic (e.g., Zolpidem), antimicrobial, and anticancer properties. While direct data on "(7-Methyl-...yl)acetic acid" is limited, acetamide derivatives show bone resorption inhibition and antifungal activity in vitro . SAR studies suggest the acetic acid moiety enhances solubility and target binding .

How to address low yields in N-substituted acetamide synthesis?

Q. Advanced

  • Amine Basicity : Use weakly basic amines (e.g., morpholine) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure products .
  • Catalytic Additives : Add KI (10 mol%) to accelerate nucleophilic substitution in alkylation steps .

What computational methods predict the electronic properties of this compound?

Q. Advanced

  • DFT Studies : Optimize geometry at B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., 4.2 eV for imidazo[1,2-a]pyrimidines) .
  • Molecular Docking : Simulate binding to biological targets (e.g., GABAₐ receptors) using AutoDock Vina .
  • pKa Prediction : Use ChemAxon or SPARC to estimate carboxylic acid pKa (~2.5–3.0) for solubility optimization .

How to mitigate hygroscopicity during storage?

Q. Advanced

  • Lyophilization : Freeze-dry the compound from tert-butanol/water mixtures to stabilize the crystalline form .
  • Desiccants : Store under argon with molecular sieves (3Å) to prevent hydration .
  • Polymorph Screening : Identify stable anhydrous forms via solvent-mediated crystallization (e.g., acetone vs. methanol) .

What strategies design derivatives for SAR studies?

Q. Advanced

  • Scaffold Diversification : Introduce halogens (e.g., F, Cl) at C7 to modulate lipophilicity .
  • Bioisosteric Replacement : Substitute acetic acid with sulfonamide or phosphonate groups to enhance metabolic stability .
  • Pro-drug Synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability .

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